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Compound Name: MK-7145

Cat. No.: B609099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational diuretic MK-7145 and

the well-established loop diuretic furosemide. The information presented herein is intended for

an audience with a professional background in biomedical research and drug development.

Executive Summary
Furosemide, a cornerstone in the management of fluid overload, exerts its diuretic effect

through the potent inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the

thick ascending limb of the loop of Henle. In contrast, MK-7145 represents a new class of

diuretics that targets the renal outer medullary potassium (ROMK) channel. This channel plays

a crucial role in potassium recycling in the thick ascending limb, which is essential for the

proper function of NKCC2, and in potassium secretion in the cortical collecting duct. The

distinct mechanisms of action suggest a potential for a different efficacy and safety profile for

MK-7145, particularly concerning electrolyte balance. While direct comparative clinical data in a

peer-reviewed format are limited, preclinical studies and the design of a head-to-head clinical

trial offer valuable insights into the potential differences between these two agents.

Mechanism of Action
Furosemide: Inhibition of the Na+-K+-2Cl- Cotransporter
(NKCC2)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b609099?utm_src=pdf-interest
https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Furosemide is a loop diuretic that competitively inhibits the NKCC2 transporter located on the

apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2][3] This

inhibition blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into

the renal interstitium. The reduced reabsorption of these electrolytes leads to a significant

increase in their excretion in the urine, accompanied by a large volume of water, resulting in

potent diuresis.[1][3] The action of furosemide is rapid in onset and of short duration.[2]

MK-7145: Inhibition of the Renal Outer Medullary
Potassium (ROMK) Channel
MK-7145 is an investigational oral small molecule inhibitor of the ROMK channel (also known

as Kir1.1 or KCNJ1).[4][5][6] The ROMK channel is expressed in the apical membrane of the

thick ascending limb of the loop of Henle and the cortical collecting duct.[4][6]

In the Thick Ascending Limb (TAL): The ROMK channel is responsible for recycling

potassium back into the tubular lumen. This potassium recycling is critical for the continued

operation of the NKCC2 cotransporter, which requires luminal potassium for its function. By

inhibiting ROMK, MK-7145 reduces the availability of luminal potassium, thereby indirectly

inhibiting NKCC2 activity and leading to natriuresis and diuresis.[4]

In the Cortical Collecting Duct (CCD): The ROMK channel is the primary route for potassium

secretion into the urine. Inhibition of ROMK in the CCD is expected to reduce urinary

potassium loss, potentially mitigating the risk of hypokalemia, a common side effect of loop

and thiazide diuretics.[4][6]

This dual mechanism of action suggests that ROMK inhibitors like MK-7145 could offer a novel

approach to diuresis with a potential potassium-sparing effect.[4][5][6]
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Caption: Mechanism of action of Furosemide.
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MK-7145 Mechanism of Action
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Caption: Dual mechanism of action of MK-7145.
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Direct comparative data from published clinical trials are not readily available. However,

preclinical data for MK-7145 and the design of a comparative clinical study provide insights into

the expected pharmacodynamic effects.

Preclinical Data
In preclinical studies, MK-7145 has demonstrated dose-dependent diuresis and natriuresis in

animal models.[4] A study in spontaneously hypertensive rats showed that MK-7145 lowered

blood pressure.[4] Notably, in normotensive dogs, both acute and chronic administration of MK-
7145 resulted in diuresis and natriuresis without significant urinary potassium loss or changes

in plasma electrolyte levels.[7]

Parameter
MK-7145 (in normotensive
dogs)

Furosemide (general
preclinical knowledge)

Diuresis Dose-dependent increase
Potent, dose-dependent

increase

Natriuresis Dose-dependent increase
Potent, dose-dependent

increase

Kaliuresis No significant increase
Significant increase (risk of

hypokalemia)

Plasma Electrolytes No significant changes

Potential for hypokalemia,

hypomagnesemia,

hypocalcemia

Note: This table is a qualitative summary based on available preclinical data and is not a direct

head-to-head comparison under identical experimental conditions.

Clinical Trial Design: NCT01558674
A Phase I clinical trial (NCT01558674) was designed to directly compare MK-7145 to

furosemide in patients with moderate-to-severe renal insufficiency.[8]

Primary Objective (Part I): To evaluate if at least one well-tolerated dose of MK-7145
produces a greater 24-hour urinary sodium excretion (UNa) on the first day of dosing
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compared to 80 mg of furosemide in participants with moderate-to-severe renal insufficiency

without heart failure.[8]

Primary Objective (Part II): To evaluate if a titrated dose of MK-7145 is associated with a

reduction in N-terminal pro-brain natriuretic peptide (NT-proBNP) compared to an optimized

stable maintenance regimen of furosemide or torsemide in participants with heart failure and

renal insufficiency.[8]

The results of this study have not been found in peer-reviewed publications. The design,

however, highlights the key anticipated differentiator of MK-7145: a potent natriuretic effect,

potentially superior to furosemide in certain patient populations, with a more favorable

electrolyte profile.

Experimental Protocols
Detailed experimental protocols from a direct comparative study are not publicly available.

However, standard methodologies for assessing the primary endpoints of the NCT01558674

trial are well-established.

Measurement of 24-Hour Urinary Sodium Excretion
Objective: To quantify the total amount of sodium excreted in the urine over a 24-hour period

following drug administration.

Protocol:

Baseline Collection: A 24-hour urine collection is performed prior to the administration of the

study drug to establish a baseline sodium excretion rate for each participant.

Dosing: The investigational drug (MK-7145) or the comparator (furosemide) is administered

at the specified dose and time.

Post-Dose Collection: Immediately following drug administration, all urine is collected for the

next 24 hours in a provided container. The start and end times of the collection are precisely

recorded.

Sample Processing: The total volume of the 24-hour urine collection is measured. The

sample is then well-mixed, and an aliquot is taken for analysis.
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Sodium Analysis: The sodium concentration in the urine aliquot is determined using an ion-

selective electrode method in a clinical laboratory.

Calculation: The total 24-hour urinary sodium excretion is calculated using the following

formula:

Total Urinary Sodium (mmol/24h) = Urinary Sodium Concentration (mmol/L) x Total Urine

Volume (L/24h)

Assessment of ROMK Inhibition in vivo
Objective: To pharmacologically assess the in vivo effects of ROMK inhibition.

Protocol (based on preclinical studies):

Animal Model: Studies have utilized models such as spontaneously hypertensive rats or

normotensive dogs.[4][7]

Drug Administration: MK-7145 is administered orally at various doses.

Metabolic Cages: Animals are housed in metabolic cages to allow for the separate collection

of urine and feces.

Urine Collection and Analysis: Urine is collected at specified intervals (e.g., 0-8 hours, 8-24

hours) post-dosing. Urine volume is measured, and concentrations of sodium, potassium,

chloride, and creatinine are determined.

Blood Sampling: Blood samples are collected at baseline and at various time points post-

dosing to measure plasma electrolyte concentrations and drug levels.

Blood Pressure Monitoring: In hypertensive models, blood pressure is monitored

continuously using telemetry or other appropriate methods.

Data Analysis: The effects of MK-7145 on urine volume, electrolyte excretion, plasma

electrolytes, and blood pressure are compared to a vehicle control group.
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MK-7145 and furosemide represent two distinct approaches to achieving diuresis.

Furosemide's direct and potent inhibition of NKCC2 has established it as a highly effective

diuretic, albeit with a known risk of electrolyte disturbances. MK-7145, through its inhibition of

the ROMK channel, offers a novel mechanism that indirectly modulates NKCC2 function while

also potentially mitigating potassium loss. Preclinical evidence suggests that MK-7145 can

induce significant natriuresis and diuresis with a favorable electrolyte profile. The design of a

direct comparative clinical trial indicates an interest in exploring whether these preclinical

advantages translate to a clinical setting, particularly in challenging patient populations such as

those with renal insufficiency. The lack of published results from this trial, however, means that

the comparative clinical efficacy and safety of MK-7145 versus furosemide remain to be

definitively established. Further research and publication of clinical data are necessary to fully

elucidate the therapeutic potential of this novel diuretic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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